molecular formula C25H17ClF4N6O3S B8085320 Belvarafenib (TFA)

Belvarafenib (TFA)

Cat. No.: B8085320
M. Wt: 593.0 g/mol
InChI Key: MUFMPRYDZZISSM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

The synthesis of RG6185 (TFA) involves several steps, starting with the preparation of the core structure followed by the introduction of functional groups. The synthetic route typically includes:

Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. The use of automated synthesis and purification systems can further enhance the efficiency of production .

Chemical Reactions Analysis

RG6185 (TFA) undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles or electrophiles. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

RG6185 (TFA) has a wide range of scientific research applications, including:

Mechanism of Action

RG6185 (TFA) exerts its effects by selectively inhibiting the RAF family kinases, which play a crucial role in the MAPK pathway. This pathway is involved in cell growth, differentiation, and survival. By inhibiting RAF kinases, RG6185 (TFA) disrupts the signaling cascade, leading to reduced tumor growth and proliferation . The molecular targets include B-RAF, B-RAFv600E, and C-RAF, with high selectivity and potency .

Comparison with Similar Compounds

RG6185 (TFA) is unique in its high selectivity and potency towards RAF kinases compared to other similar compounds. Some similar compounds include:

RG6185 (TFA) stands out due to its specific inhibition of the MAPK pathway, making it a valuable tool in cancer research and therapy development .

Properties

IUPAC Name

4-amino-N-[1-(3-chloro-2-fluoroanilino)-6-methylisoquinolin-5-yl]thieno[3,2-d]pyrimidine-7-carboxamide;2,2,2-trifluoroacetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H16ClFN6OS.C2HF3O2/c1-11-5-6-13-12(7-8-27-22(13)30-16-4-2-3-15(24)17(16)25)18(11)31-23(32)14-9-33-20-19(14)28-10-29-21(20)26;3-2(4,5)1(6)7/h2-10H,1H3,(H,27,30)(H,31,32)(H2,26,28,29);(H,6,7)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MUFMPRYDZZISSM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=C(C=C1)C(=NC=C2)NC3=C(C(=CC=C3)Cl)F)NC(=O)C4=CSC5=C4N=CN=C5N.C(=O)(C(F)(F)F)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H17ClF4N6O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

593.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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